5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide -

5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide

Catalog Number: EVT-4091639
CAS Number:
Molecular Formula: C19H14BrN3O4S
Molecular Weight: 460.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide

Compound Description: This compound is a benzenesulfonamide derivative featuring a Schiff base moiety. It was synthesized and characterized as part of a study focusing on the development of new zinc(II) phthalocyanine complexes with potential applications in photodynamic therapy. []

Relevance: This compound shares a structural similarity with 5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide through the presence of the 5-bromo-2-hydroxy-3-methoxyphenyl fragment. While the target compound incorporates this fragment within a thiourea moiety linked to a naphthamide, this related compound utilizes it as part of a Schiff base structure linked to a benzenesulfonamide. Both compounds highlight the versatility of this specific phenyl derivative in the design of novel molecules with potential biological activity. []

(E)-4-((5-bromo-2-(3,4-dicyanophenoxy)-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide

Compound Description: This compound is another benzenesulfonamide derivative featuring a Schiff base and was synthesized as an intermediate in the preparation of a zinc(II) phthalocyanine complex. [, ] The presence of the 3,4-dicyanophenoxy group introduces a phthalonitrile moiety, crucial for the formation of the phthalocyanine macrocycle.

2(3),9(10),16(17),23(24)-tetra-[(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidanyl)benzylidene)amino)-N-(pyridine-2-yl)benzenesulfonamide]phthalocyaninato zinc(II)

Compound Description: This compound is a zinc(II) phthalocyanine complex with four peripheral benzenesulfonamide units, each containing a Schiff base derived from 5-bromo-2-hydroxy-3-methoxybenzaldehyde. [, ] The complex exhibits promising photophysicochemical properties, making it a potential photosensitizer candidate for photodynamic therapy.

Relevance: This complex is structurally related to 5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide due to the presence of four 5-bromo-2-hydroxy-3-methoxyphenyl moieties incorporated within the peripheral substituents. While the target compound utilizes this phenyl derivative in a thiourea-naphthamide structure, this complex demonstrates its utility in building complex macrocyclic systems like phthalocyanines. Both examples showcase the potential of this specific phenyl fragment in constructing diverse molecular architectures with possible biological applications. [, ]

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide

Compound Description: This compound is a benzamide derivative exhibiting high affinity for 5-HT2 receptors. [] It has been investigated as a potential ligand for gamma-emission tomography due to its ability to be radioiodinated.

Relevance: This compound is structurally related to 5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide by sharing a common benzamide core structure. While the target compound is a 1-naphthamide with a thiourea substituent, this compound is a benzamide with a substituted piperidinyl group. This comparison emphasizes the importance of the benzamide moiety in designing molecules targeting specific biological receptors, particularly in this case, the serotonin receptors. []

125I-4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide

Compound Description: This compound is a radioiodinated derivative of the previously described benzamide, specifically incorporating iodine at the 5-position of the benzamide ring. This radiolabeled analog displays high affinity and selectivity for 5-HT2 receptors and exhibits preferential retention in the frontal cortex of rats, highlighting its potential as a tracer for gamma-emission tomography. []

Relevance: This radioiodinated benzamide maintains its structural relationship with 5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide by retaining the benzamide core structure. The inclusion of iodine at the 5-position further emphasizes the potential for modifications on the aromatic ring of the benzamide to modulate its biological activity and properties, similar to the bromine substitution in the target compound. []

N-[(n-1-butyl-2-pyrrolidinyl)methyl]-1-methoxy-4-bromo-2-naphthamide

Compound Description: This compound is a naphthamide derivative that functions as a dopamine antagonist and blocks the D3 receptor. [] It exhibits antipsychotic, psychostimulatory, antiautism, and antisedative properties, and is being investigated as a potential therapeutic agent for Parkinsonism and hypertension.

Relevance: This compound is closely related to 5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide as both share the 1-methoxy-4-bromo-2-naphthamide core structure. The main difference lies in the substituent attached to the amide nitrogen. This direct structural analogy highlights the importance of the naphthamide moiety in influencing biological activity, particularly regarding its interaction with dopamine receptors. []

5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82)

Compound Description: This benzamide derivative exhibits potent antagonistic activity for both dopamine D2 and serotonin 5-HT3 receptors. [] Its development was driven by the need for a broad-spectrum antiemetic agent.

Relevance: Although not directly containing a naphthamide unit, this compound exhibits structural similarities with 5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide through its substituted benzamide core. Both compounds incorporate halogen substituents (chlorine and bromine respectively) and a methoxy group on the aromatic ring, highlighting the potential for similar structure-activity relationships in modulating their respective biological activities. []

(S)-α-Methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl) cyclohexyl]methyl]-1H-indole-3-propanamide (PD168368)

Compound Description: Initially developed as a gastrin-releasing peptide/neuromedin B receptor (BB1/BB2) antagonist, PD168368 was later discovered to be a potent mixed agonist for formyl-peptide receptors (FPR1/FPR2). [] This unexpected activity has led to further investigations of this compound and its analogs as potential therapeutic agents targeting FPRs.

Relevance: This compound and 5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide share the presence of a 4-nitrophenyl moiety within their structures. In PD168368, it is incorporated as part of a urea group, while in the target compound, it is part of a thiourea group. This shared structural element suggests a potential commonality in their chemical reactivity and interactions with biological targets. []

(S)-N-[[1-(5-Methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[-(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide (PD176252)

Compound Description: Similar to PD168368, PD176252 was initially designed as a BB1/BB2 antagonist but was later identified as a potent mixed agonist for FPR1/FPR2. [] Its structural similarity to PD168368, with the addition of a methoxy group on the pyridinyl ring, suggests a potential for fine-tuning FPR activity through structural modifications.

Relevance: Like PD168368, PD176252 shares the 4-nitrophenyl moiety with 5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide, further emphasizing the potential relevance of this fragment in influencing biological activity and interactions with FPRs. The presence of the methoxy group on the pyridinyl ring in PD176252 also suggests a possible link to the methoxy substitution on the phenyl ring of the target compound. []

N-{[(2-hydroxy-5- nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide (DM-PIT-1)

Compound Description: DM-PIT-1 is a non-lipid antagonist of phosphotidylinositol-3,4,5-triphosphate and an inhibitor of the PI3-kinase pathway, demonstrating pro-apoptotic activity. [] It has been investigated for its in vitro cytotoxicity against various cancer cells, especially in micellar formulations.

Relevance: DM-PIT-1 shares a remarkable structural similarity with 5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide. Both compounds possess a thiourea moiety connecting a nitro-substituted phenyl ring with an aromatic amide. The key differences lie in the specific aromatic amide (benzamide in DM-PIT-1 and naphthamide in the target compound) and the substituents on the phenyl rings. This close structural resemblance indicates a potential for similar mechanisms of action and biological activity. The distinct structural features also suggest opportunities for comparative studies to elucidate structure-activity relationships within this class of compounds. []

Properties

Product Name

5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide

IUPAC Name

5-bromo-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

Molecular Formula

C19H14BrN3O4S

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C19H14BrN3O4S/c1-27-17-10-11(23(25)26)8-9-16(17)21-19(28)22-18(24)14-6-2-5-13-12(14)4-3-7-15(13)20/h2-10H,1H3,(H2,21,22,24,28)

InChI Key

NJOHEVWJFZNQEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.